molecular formula C17H18N2O2S B13369755 2-isopropyl-1-[(6-methyl-2-naphthyl)sulfonyl]-1H-imidazole

2-isopropyl-1-[(6-methyl-2-naphthyl)sulfonyl]-1H-imidazole

Cat. No.: B13369755
M. Wt: 314.4 g/mol
InChI Key: BYILCTHZYLPAOS-UHFFFAOYSA-N
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Description

2-isopropyl-1-[(6-methyl-2-naphthyl)sulfonyl]-1H-imidazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an imidazole ring substituted with an isopropyl group and a sulfonyl group attached to a naphthalene moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-1-[(6-methyl-2-naphthyl)sulfonyl]-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the Naphthalene Sulfonyl Group: The final step involves the sulfonylation of the imidazole ring with 6-methyl-2-naphthalenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-1-[(6-methyl-2-naphthyl)sulfonyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-isopropyl-1-[(6-methyl-2-naphthyl)sulfonyl]-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-isopropyl-1-[(6-methyl-2-naphthyl)sulfonyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The imidazole ring can also interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methoxynaphthalen-2-yl)ethanol: A naphthalene derivative with similar structural features.

    Naproxen: A nonsteroidal anti-inflammatory drug with a naphthalene moiety.

    Tolnaftate: An antifungal agent with a naphthalene structure.

Uniqueness

2-isopropyl-1-[(6-methyl-2-naphthyl)sulfonyl]-1H-imidazole is unique due to its combination of an imidazole ring and a sulfonyl-naphthalene group, which imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

1-(6-methylnaphthalen-2-yl)sulfonyl-2-propan-2-ylimidazole

InChI

InChI=1S/C17H18N2O2S/c1-12(2)17-18-8-9-19(17)22(20,21)16-7-6-14-10-13(3)4-5-15(14)11-16/h4-12H,1-3H3

InChI Key

BYILCTHZYLPAOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C=CN=C3C(C)C

Origin of Product

United States

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